1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Amination: Introduction of the amino group at the 7th position of the quinoline ring can be achieved through nucleophilic substitution reactions.
Attachment of the Propanone Moiety: The 2,2-dimethylpropan-1-one group can be attached to the quinoline ring through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the amino and propanone groups.
7-Aminoquinoline: Similar structure with an amino group at the 7th position but without the propanone group.
2,2-Dimethylpropan-1-one: The propanone moiety without the quinoline ring.
Uniqueness
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one is unique due to the combination of the quinoline ring, amino group, and propanone moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3 |
InChI Key |
KTDNWWKYCFRREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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